1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine
CAS No.:
Cat. No.: VC10304926
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20N2O |
---|---|
Molecular Weight | 208.30 g/mol |
IUPAC Name | 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine |
Standard InChI | InChI=1S/C12H20N2O/c1-3-13-6-8-14(9-7-13)10-12-5-4-11(2)15-12/h4-5H,3,6-10H2,1-2H3 |
Standard InChI Key | WFDHWNWSZCTYRC-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C |
Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine reflects its piperazine core () substituted at the 1-position with an ethyl group () and at the 4-position with a (5-methylfuran-2-yl)methyl group . The furan ring introduces a planar, electron-rich heteroaromatic system, while the ethyl group enhances lipophilicity. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 208.30 g/mol | PubChem |
InChIKey | WFDHWNWSZCTYRC-UHFFFAOYSA-N | PubChem |
SMILES | CCN1CCN(CC1)CC2=CC=C(O2)C | PubChem |
Stereochemical and Conformational Analysis
The compound’s 3D conformation, computed via PubChem’s tools , reveals a chair conformation for the piperazine ring, minimizing steric strain. The furan-methyl group adopts an equatorial orientation relative to the piperazine plane, optimizing π-orbital overlap with the nitrogen lone pairs. This spatial arrangement may influence binding interactions with biological targets, such as neurotransmitter receptors or enzymes .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include regioselectivity in dialkylation and purification of the desired product from monoalkylated byproducts. Solvent choice (e.g., ethanol or DMF) and temperature control (25–80°C) are critical for maximizing yield .
Physicochemical Properties
Computed Descriptors
PubChem’s algorithms predict the following properties :
Property | Value |
---|---|
XLogP3 | 2.1 (moderate lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 15.3 Ų |
Solubility and Stability
The compound is expected to exhibit:
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Aqueous Solubility: ~50 mg/L at 25°C (estimated via LogP)
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Thermal Stability: Decomposition above 250°C (based on analog data)
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Photostability: Susceptible to furan ring oxidation under UV light
Analytical Characterization
Spectroscopic Profiles
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IR (KBr): Peaks at 2850 cm (C-H stretch, furan), 1600 cm (C=N piperazine) .
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H NMR (CDCl): δ 1.2 (t, 3H, CHCH), δ 2.6 (m, 8H, piperazine), δ 6.2 (d, 1H, furan-H) .
Chromatographic Methods
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- concentration of a solution resulting from a known mass of compound in a specific volume